molecular formula C16H15N3O2S B2891760 N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-72-7

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2891760
CAS No.: 851945-72-7
M. Wt: 313.38
InChI Key: OUJHYDAFERXMEI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural features include:

  • A 5-oxo group on the pyrimidine ring.
  • A 3-methyl substituent on the thiazole moiety.
  • A carboxamide group at position 6, substituted with a 3,5-dimethylphenyl aromatic ring.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJHYDAFERXMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, the compound N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as Product Name N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, has the molecular formula C16H15N3O2S and a molecular weight of 313.38.

Here's what the search results indicate regarding applications and research on related compounds:

  • Anticancer Activity of Thiazole Derivatives :
    • Thiazole derivatives have been investigated for anticancer activity . For example, novel thiazole pyrimidine derivatives have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1 and HaCaT) .
    • Pyridine-substituted thiazole hybrids have also demonstrated anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines .
  • Other Thiazole Applications :
    • Thiazoles and their derivatives possess a wide range of biological activities, including anticancer, anti-HIV, and antiviral properties .
    • Some synthesized compounds were evaluated for their carbonic anhydrase (CA)-III inhibitory activities .
  • Related Compounds :
    • Other thiazole compounds and their applications include:
      • N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .
      • 1-(2-(1-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)ethyl)hydrazinecarbonothioyl)-N-ethylindoline-5-carboxamide .
      • (Z)-3'-(2-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid .
      • 3-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1, .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity. Its antitumor activity is attributed to its ability to interfere with DNA replication and cell division .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substituents

Compounds 7a and 7b (N-(3,5-dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)benzenesulfonamide derivatives) differ structurally by:

  • Oxo groups : Two oxo groups (3,5-dioxo) vs. a single 5-oxo group in the target compound.
  • Substituents : Sulfonamide groups at position 7 vs. a carboxamide at position 4.
  • Synthesis : Prepared via cyclization with triethylamine and ethyl bromoacetate .

Implications :

  • The additional oxo group in 7a/b may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the dimethylphenyl-carboxamide group in the target compound.
  • The sulfonamide moiety could confer different solubility profiles and bioactivity, such as improved enzyme inhibition .

Pyrrolo-Thiazolo-Pyrimidine Derivatives

Compound 8 (5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine) features:

  • A fused pyrrole ring, increasing aromaticity and planarity.
  • Methoxyphenyl and phenyl substituents at positions 3, 5, and 6.

Key Differences :

  • Ring system : The pyrrolo-thiazolo-pyrimidine scaffold vs. the simpler thiazolo-pyrimidine in the target compound.
  • Substituent positions: Methoxy and phenyl groups at non-equivalent positions.

Implications :

  • The lack of a carboxamide group limits hydrogen-bonding capacity compared to the target compound .

Ethyl Carboxylate Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

  • Substituents : A 2,4,6-trimethoxybenzylidene group at position 2 and an ethyl carboxylate at position 5.
  • Crystal structure : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings .

Comparison :

  • Functional groups : The ethyl carboxylate vs. carboxamide group affects solubility (ester vs. amide) and metabolic stability.

Mannich Base Derivatives

Compound 9e (Ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate):

  • Substituents: A morpholinomethyl group via Mannich reaction, enhancing antimicrobial activity .

Key Differences :

  • Bioactivity: The morpholinomethyl group in 9e contributes to broad-spectrum antimicrobial effects, while the dimethylphenyl-carboxamide group’s activity remains uncharacterized but may target different pathways.
  • Synthesis : Mannich bases require formaldehyde and secondary amines, differing from the carboxamide coupling used for the target compound .

Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. Its unique substitution pattern enhances stability and biological activity. The presence of dimethyl and carboxamide groups contributes to its pharmacological properties.

Property Details
Molecular Formula C15H12N4O2S
Molecular Weight 304.34 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against cervical adenocarcinoma (HeLa cells) and prostate adenocarcinoma (PC3 cells) with significant cytotoxic effects.

  • Mechanism of Action :
    • The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation, including topoisomerase II and acetylcholinesterase. This inhibition disrupts cellular processes critical for tumor growth and survival .
  • Cytotoxicity Studies :
    • In vitro studies demonstrated that the compound significantly decreased cell viability in HeLa cells by approximately 50% compared to untreated controls (p < 0.001) .
    • Comparative analysis with standard anticancer agents like Sorafenib revealed that the compound's cytotoxicity was notably higher against specific cancer cell lines .

Antimicrobial Activity

Additionally, the compound has shown antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness
HeLa15.4High
PC322.7Moderate
MCF-730.1Low

This study highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of thiazolopyrimidine derivatives, including our compound:

Bacterial Strain Zone of Inhibition (mm) Activity Level
E. coli18Effective
S. aureus15Moderate
P. aeruginosa12Low

The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

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